2-Hydroxy-6-iodobenzoic acid

Catalog No.
S3332085
CAS No.
89677-81-6
M.F
C7H5IO3
M. Wt
264.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-iodobenzoic acid

CAS Number

89677-81-6

Product Name

2-Hydroxy-6-iodobenzoic acid

IUPAC Name

2-hydroxy-6-iodobenzoic acid

Molecular Formula

C7H5IO3

Molecular Weight

264.02 g/mol

InChI

InChI=1S/C7H5IO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)

InChI Key

KQINMSGNJAAGCQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)I)C(=O)O)O

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)O

Potential as a Precursor in Organic Synthesis:

The presence of both a hydroxyl and an iodine group makes 2-H-6-IBA a potentially valuable building block for organic synthesis. Researchers are investigating its use in the preparation of various complex molecules, including:

  • Heterocyclic compounds: These are organic compounds containing atoms other than carbon and hydrogen in their rings. 2-H-6-IBA could serve as a starting material for synthesizing specific heterocyclic structures with potential applications in medicinal chemistry and materials science.

Exploration of Biological Activity:

  • Antimicrobial properties: Early studies have shown some inhibitory effects of 2-H-6-IBA against certain bacterial strains []. However, further investigation is necessary to determine its efficacy and mechanism of action.

Material Science Applications:

The unique properties of 2-H-6-IBA, including its potential for forming liquid crystals, are being explored for potential applications in material science:

  • Liquid crystal precursors: 2-H-6-IBA could be used as a starting material for synthesizing specific liquid crystal molecules with desired properties for use in displays and other optoelectronic applications.

2-Hydroxy-6-iodobenzoic acid is an aromatic compound with the molecular formula C7H5IO3\text{C}_7\text{H}_5\text{IO}_3 and a molecular weight of 264.017 g/mol. This compound features a hydroxyl group (-OH) and an iodine atom attached to a benzoic acid structure, making it a member of the iodobenzoic acid family. It is characterized by its high density of approximately 2.2 g/cm³ and a boiling point of about 357.8 °C at standard atmospheric pressure . The presence of both the hydroxyl and iodine groups suggests potential applications in organic synthesis and material science.

Due to its functional groups. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds .

These reactions make it a versatile intermediate in organic chemistry.

The synthesis of 2-hydroxy-6-iodobenzoic acid can be achieved through several methods, including:

  • Direct Iodination: Starting from 2-hydroxybenzoic acid, iodine can be introduced using electrophilic aromatic substitution methods.
  • Functional Group Transformation: Existing benzoic acids can be modified through various reactions, such as Sandmeyer reactions or diazotization followed by hydrolysis .
  • Multi-step Synthesis: Utilizing other iodinated compounds as precursors through a series of chemical transformations.

These methods highlight its accessibility for research and industrial applications.

2-Hydroxy-6-iodobenzoic acid serves multiple purposes in different fields:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may allow for applications in liquid crystal technologies.
  • Pharmaceuticals: Potential use in drug development due to its biological activity .

Interaction studies involving 2-hydroxy-6-iodobenzoic acid focus on its reactivity with various biological molecules and its role as an intermediate in synthetic pathways. Research indicates that its iodinated structure may enhance interactions with proteins or enzymes, potentially leading to novel therapeutic agents .

Several compounds share structural similarities with 2-hydroxy-6-iodobenzoic acid, including:

Compound NameMolecular FormulaKey Features
2-Iodobenzoic AcidC7H5IO2\text{C}_7\text{H}_5\text{IO}_2Lacks hydroxyl group; used in similar reactions
5-Hydroxy-2-iodobenzoic AcidC7H5IO3\text{C}_7\text{H}_5\text{IO}_3Hydroxyl group at position 5; different reactivity
3-Hydroxy-4-iodobenzoic AcidC7H5IO3\text{C}_7\text{H}_5\text{IO}_3Hydroxyl group at position 3; potential for different biological activity

The uniqueness of 2-hydroxy-6-iodobenzoic acid lies in its specific substitution pattern, which may influence its chemical reactivity and biological interactions compared to these similar compounds .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2024-04-15

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